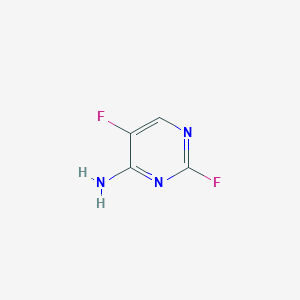

2,5-Difluoropyrimidin-4-amine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

123038-79-9 |

|---|---|

Fórmula molecular |

C4H3F2N3 |

Peso molecular |

131.08 g/mol |

Nombre IUPAC |

2,5-difluoropyrimidin-4-amine |

InChI |

InChI=1S/C4H3F2N3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9) |

Clave InChI |

OAOWWZQWVKORML-UHFFFAOYSA-N |

SMILES |

C1=C(C(=NC(=N1)F)N)F |

SMILES canónico |

C1=C(C(=NC(=N1)F)N)F |

Sinónimos |

4-Pyrimidinamine, 2,5-difluoro- (9CI) |

Origen del producto |

United States |

Foundational & Exploratory

Technical Monograph: 4-Amino-2,5-Difluoropyrimidine in Medicinal Chemistry

[1]

Executive Summary

4-Amino-2,5-difluoropyrimidine (CAS: 123038-79-9) is a specialized fluorinated heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2] Distinguished by its specific fluorination pattern, this scaffold serves as a critical intermediate for introducing metabolic stability and modulating pKa in drug candidates, particularly in the development of CXCR4 antagonists and kinase inhibitors.

This guide provides a comprehensive technical analysis of its chemical structure, validated synthetic protocols, reactivity profiles, and spectroscopic characteristics, designed for application scientists and medicinal chemists.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | 2,5-Difluoropyrimidin-4-amine |

| CAS Number | 123038-79-9 |

| Molecular Formula | C₄H₃F₂N₃ |

| Molecular Weight | 131.08 g/mol |

| SMILES | Nc1nc(F)ncc1F |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile; sparingly soluble in water |

| pKa (Calculated) | ~2.5 (Pyridine N), ~13.5 (Amine NH) |

Structural Analysis

The molecule features a pyrimidine ring substituted at the 2- and 5-positions with fluorine atoms and at the 4-position with an amino group.[1]

-

Electronic Effects: The fluorine at C5 is electron-withdrawing by induction but electron-donating by resonance; however, its inductive effect dominates, lowering the pKa of the ring nitrogens compared to non-fluorinated analogs.

-

C2-Fluorine Lability: The fluorine at C2 is flanked by two ring nitrogens, making it highly susceptible to nucleophilic attack, though less so than the C4 position in the precursor 2,4,5-trifluoropyrimidine. In the final 4-amino product, the electron-donating amino group at C4 deactivates the ring, rendering the C2-fluorine relatively stable against further substitution under mild conditions.[1]

Synthetic Methodology

The most authoritative and regioselective synthesis involves the Nucleophilic Aromatic Substitution (S_NAr) of 2,4,5-trifluoropyrimidine.

Validated Synthesis Protocol

Reaction Principle: The C4 position of 2,4,5-trifluoropyrimidine is the most electrophilic site due to the para-relationship with N1 and the activating effect of the adjacent C5-fluorine.

Protocol:

-

Starting Material: 2,4,5-Trifluoropyrimidine (1.0 eq).

-

Reagent: Ammonia (NH₃) (2.0–3.0 eq) or Ammonium Hydroxide.[3]

-

Solvent: Acetonitrile (MeCN) or THF.[3]

-

Base: Diisopropylethylamine (DIEA) (optional if excess NH₃ is used).

-

Conditions: Stir at 0°C to Room Temperature (RT) for 1–4 hours.

Step-by-Step Procedure:

Step 1: Charge a reaction vessel with 2,4,5-trifluoropyrimidine dissolved in anhydrous acetonitrile under N₂ atmosphere.

Step 2: Cool the solution to 0°C to control the exotherm.

Step 3: Slowly add a solution of 7N NH₃ in methanol or bubble gaseous NH₃ into the mixture.

Step 4: Monitor reaction progress via LC-MS (Target Mass: 132.08 [M+H]⁺). The C4-substitution typically completes within 1 hour. [1] * Step 5: Concentrate the solvent in vacuo. [3] * Step 6: Purify via silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes) to isolate the product.

Yield: Typically 75–85%.[1][3]

Mechanism & Regioselectivity (S_NAr)

The regioselectivity is governed by the relative stability of the Meisenheimer intermediates. Attack at C4 forms an intermediate stabilized by the para-nitrogen (N1) and the inductive withdrawal of the C5-F. Attack at C2 is less favorable due to steric repulsion and less optimal resonance stabilization relative to the C4 pathway in the presence of the C5 substituent.

Figure 1: Regioselective S_NAr pathway favoring C4 substitution.

Spectroscopic Characterization

Accurate identification relies heavily on ¹⁹F NMR due to the distinct chemical environments of the two fluorine atoms.

¹⁹F NMR Prediction & Data

The molecule contains two non-equivalent fluorine atoms.[3]

-

F-5 (C5 Position): Resonates in the range of -160 to -175 ppm .[1] It appears as a doublet of doublets (dd) due to coupling with F-2 and H-6.[1]

-

F-2 (C2 Position): Resonates downfield in the range of -50 to -70 ppm (typical for pyrimidine 2-F).[1] It appears as a doublet (d) or multiplet due to coupling with F-5.[1]

| Nucleus | Shift (ppm) | Multiplicity | Coupling Constants (J) |

| ¹⁹F (C2) | -55.0 (approx) | d | J(F,F) ≈ 25-30 Hz |

| ¹⁹F (C5) | -165.0 (approx) | dd | J(F,F) ≈ 25 Hz, J(H,F) ≈ 4-6 Hz |

| ¹H (C6) | 7.8 – 8.2 | d | J(H,F) ≈ 4-6 Hz |

Mass Spectrometry[1][6][9][10]

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The 2,5-difluoro motif is often employed to block metabolic hot spots.

-

C5-F: Blocks oxidation at the 5-position (a common metabolic soft spot in pyrimidines).[1]

-

C2-F: Modulates the lipophilicity (LogP) and lowers the basicity of the pyrimidine ring, improving membrane permeability and reducing hERG liability.

Case Study: CXCR4 Antagonists

Research into CXCR4 antagonists for cancer imaging and treatment has utilized the 4-amino-2,5-difluoropyrimidine scaffold.[1]

-

Role: The scaffold serves as a "head group" that mimics the adenine base of natural ligands but with altered hydrogen bonding capabilities.

-

Synthesis Integration: The 4-amino group is often derived from a benzylamine or complex amine intermediate reacting with 2,4,5-trifluoropyrimidine, retaining the 2,5-difluoro pattern in the final drug candidate.

Figure 2: Role of the scaffold in drug design and property modulation.

Safety & Handling

References

-

Banks, R. E., et al. (1969).[4] Heterocyclic Polyfluoro-compounds.[1][2][4] Part XVI. 2,4,5-Trifluoro-6-iodopyrimidine.[1][4][5] Journal of the Chemical Society C. Link

-

Li, H., et al. (2011). CXCR4 Antagonists for Imaging of Cancer and Inflammatory Disorders.[3] WO2011094389A2.[3] Link

-

Sandford, G., et al. (2008). Perhalogenated pyrimidine scaffolds.[3][4][6] Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.[1][2][7] Beilstein Journal of Organic Chemistry.[3] Link

-

PubChem. (2024).[3] Compound Summary: 2,5-Difluoropyrimidin-4-amine (CAS 123038-79-9).[1]Link[3]

Sources

- 1. 17573-86-3|2,5-Difluoropyrimidine-4,6-diamine|BLD Pharm [bldpharm.com]

- 2. 19F [nmr.chem.ucsb.edu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Heterocyclic polyfluoro-compounds. Part XVI. 2,4,5-Trifluoro-6-iodopyrimidine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Heterocyclic polyfluoro-compounds. Part XVI. 2,4,5-Trifluoro-6-iodopyrimidine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Comparative Profiling of 2,5-Difluoropyrimidin-4-amine vs. 2,5-Difluoropyridin-4-amine

[1]

Executive Summary

In kinase inhibitor design and fragment-based drug discovery (FBDD), the transition between pyridine and pyrimidine cores is a classic "scaffold hop" used to modulate physicochemical properties without altering the binding vector of the 4-amino group.[1][2]

However, the introduction of fluorine atoms at the 2- and 5-positions creates a distinct electronic environment for each scaffold.[1][2] The 2,5-difluoropyrimidin-4-amine (Scaffold A) acts as a highly electron-deficient, low-basicity scaffold with a labile C2-fluorine.[1][2] In contrast, 2,5-difluoropyridin-4-amine (Scaffold B) offers a more lipophilic profile with a stable, yet metabolically blocked, core.[1][2] This guide analyzes these differences to aid in lead optimization.

Structural & Electronic Profiling

The fundamental difference lies in the number of endocyclic nitrogen atoms, which dictates the Lowest Unoccupied Molecular Orbital (LUMO) energy and basicity.[2]

Electronic Landscape

-

Pyrimidine (Scaffold A): The presence of two nitrogens (N1, N3) creates a significant electron sink.[2] The 2- and 5-fluorine atoms further deplete electron density from the ring.[1][2] The C2 position becomes highly electrophilic (see Section 3).[2]

-

Pyridine (Scaffold B): With only one nitrogen (N1), the ring is less electron-deficient than the pyrimidine.[1][2] The 2-fluorine (ortho to N) exerts a strong inductive effect (-I), reducing the pKa of the pyridine nitrogen significantly compared to non-fluorinated analogues.[1][2]

Physicochemical Comparison

The following table summarizes the estimated properties. Note the drastic drop in pKa for the pyrimidine, making it essentially non-basic at physiological pH.[2]

| Property | 2,5-Difluoropyrimidin-4-amine | 2,5-Difluoropyridin-4-amine | Impact on Drug Design |

| Ring System | 1,3-Diazine (Pyrimidine) | Azine (Pyridine) | Pyrimidine is more polar (lower LogD).[1] |

| H-Bond Acceptors | 3 (N1, N3, Fs) | 2 (N1, Fs) | Pyrimidine offers an extra vector for water/protein interaction.[2] |

| Est. pKa (Conj. Acid) | ~ 0.5 – 1.5 | ~ 2.5 – 3.5 | Pyrimidine is neutral in lysosomes; Pyridine may protonate slightly.[1][2] |

| Dipole Moment | High | Moderate | Pyrimidine improves aqueous solubility.[1][2] |

| LUMO Energy | Low (High Electrophilicity) | Medium | Pyrimidine is more prone to covalent adduct formation.[1][2] |

Visualization of Electronic Logic

The following diagram illustrates the decision tree for selecting between these two scaffolds based on ADME requirements.

Caption: Decision logic for scaffold selection. Blue path favors solubility (Pyrimidine); Red path favors permeability (Pyridine).[1][2]

Synthetic Accessibility & Reactivity[2]

This is the most critical section for the bench scientist.[2] The reactivity of the fluorine atoms differs by orders of magnitude between the two cores.

The "Hot" C2-Fluorine (Pyrimidine)

In 2,5-difluoropyrimidin-4-amine , the fluorine at position 2 is flanked by two nitrogen atoms.[1][2] This makes it an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr).[1][2]

-

Risk: If you use this scaffold in a reaction with a nucleophile (e.g., a thiol or another amine) under basic conditions, the 2-F will likely be displaced.[2]

-

Opportunity: This allows for the sequential functionalization of the ring.[1][2] You can install the amine at C4 first, then diversify at C2.[2]

The "Warm" C2-Fluorine (Pyridine)

In 2,5-difluoropyridin-4-amine , the fluorine at position 2 is ortho to only one nitrogen.[1][2] It is reactive, but requires higher temperatures or stronger nucleophiles compared to the pyrimidine analog.[2] The 5-fluorine is generally inert to SNAr and serves to block metabolic oxidation at that position.[1][2]

Experimental Protocol: Regioselective Synthesis

The following protocol describes the synthesis of the 2,5-difluoropyrimidin-4-amine core from the trifluoro-precursor. This method relies on the steric and electronic differentiation of the C4 position.[2]

Objective: Selective amination of 2,4,5-trifluoropyrimidine to yield 2,5-difluoropyrimidin-4-amine.

Reagents:

-

2,4,5-Trifluoropyrimidine (1.0 eq)[2]

-

Ammonia (0.5 M in Dioxane) or Ammonium Hydroxide (28%)[1][2]

-

Solvent: THF or MeCN at 0°C.

Step-by-Step Methodology:

-

Preparation: Dissolve 2,4,5-trifluoropyrimidine in THF (0.1 M concentration) in a round-bottom flask. Cool the solution to -78°C (Dry ice/acetone bath). Note: Low temperature is crucial to prevent bis-amination.[1]

-

Addition: Add DIPEA followed by the slow, dropwise addition of the ammonia solution over 30 minutes.

-

Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor via LCMS.[1][2]

-

Workup: Quench with water. Extract with Ethyl Acetate (3x).[1][2] Wash organics with brine, dry over Na2SO4, and concentrate.[2]

-

Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes). The 4-amino isomer is typically the major product due to the para-directing effect of the N1/N3 atoms combined with steric freedom at C4 compared to C2.[1][2]

Medicinal Chemistry Implications[1][2][3][4][5][6][7][8]

Hydrogen Bonding & Binding Affinity[1][2]

-

Pyrimidine: The N3 nitrogen is a weak Hydrogen Bond Acceptor (HBA).[2] If the binding pocket has a Hydrogen Bond Donor (HBD) (e.g., a backbone amide NH) near this region, the pyrimidine can pick up significant potency gains over the pyridine.[2]

-

Pyridine: Lacks the N3 acceptor.[1][2][3] If the pocket is hydrophobic in this region, the pyridine is preferred to avoid desolvation penalties.[2]

Metabolic Stability[2]

-

2,5-Difluoropyridin-4-amine: The 2-F and 5-F block the most common sites of oxidative metabolism (C2 and C3/C5).[1][2] However, the pyridine nitrogen (N1) is still susceptible to N-oxidation by FMOs (Flavin-containing monooxygenases), though the flanking 2-F reduces this risk sterically and electronically.[1][2]

-

2,5-Difluoropyrimidin-4-amine: Highly resistant to oxidative metabolism.[1][2] The primary clearance risk is glutathione conjugation at the C2 position (displacing the Fluorine).[2]

Bioisosteric Workflow Diagram

The following graph visualizes the synthetic pathways and reactivity differences.

Caption: Synthetic pathway and metabolic liability flow. Note the specific glutathione risk associated with the pyrimidine core.[2]

References

-

Meanwell, N. A. (2011).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[2] Link[1][2]

-

Sakya, S. M., et al. (2008).[2] 5-Fluoropyrimidines as novel, potent, and selective dipeptidyl peptidase IV inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 18(9), 2860-2864.[2] Link[1][2]

-

Blair, J. A., et al. (2000).[2] Structure-Activity Relationships of Pyridines and Pyrimidines as p38 MAP Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(16), 1805-1809.[2] Link[1][2]

-

Li, H., et al. (2020).[2] Regioselective SNAr Reactions of Polyhalogenated Pyrimidines. Organic Process Research & Development, 24(10), 2362–2370.[2] Link[1][2]

Molecular weight and formula of 2,5-difluoropyrimidin-4-amine

Technical Monograph: 2,5-Difluoropyrimidin-4-amine Physicochemical Profile & Synthetic Utility in Medicinal Chemistry [1]

Executive Summary

This technical guide provides a comprehensive analysis of 2,5-difluoropyrimidin-4-amine (CAS: 123038-79-9), a critical fluorinated heterocyclic building block.[1] In modern drug discovery, this scaffold is valued for its "Janus-like" reactivity—offering differential electrophilicity at the C2 and C4 positions—and its ability to modulate lipophilicity and metabolic stability via specific fluorination patterns.[1] This document details its molecular specifications, synthetic pathways, reactivity profiles, and applications in kinase and chemokine receptor antagonist development.[1]

Part 1: Physicochemical Identity

The fundamental data below serves as the anchor for stoichiometric calculations and analytical validation in fragment-based drug discovery (FBDD) campaigns.

| Parameter | Specification |

| IUPAC Name | 2,5-Difluoropyrimidin-4-amine |

| Common Synonyms | 4-Amino-2,5-difluoropyrimidine; 2,5-Difluoro-4-aminopyrimidine |

| CAS Registry Number | 123038-79-9 |

| Molecular Formula | C₄H₃F₂N₃ |

| Molecular Weight | 131.08 g/mol |

| Exact Mass | 131.0295 g/mol |

| Physical State | White to off-white solid |

| Predicted pKa | ~2.5 (Conjugate acid) due to electron-withdrawing fluorines |

| LogP (Predicted) | ~0.6 (Moderate lipophilicity) |

Part 2: Synthetic Pathways & Mechanism

The synthesis of 2,5-difluoropyrimidin-4-amine is governed by Nucleophilic Aromatic Substitution (SₙAr) .[1] The presence of nitrogen atoms in the pyrimidine ring, combined with the electron-withdrawing fluorine atoms, activates the ring toward nucleophilic attack.

Mechanism of Action: Regioselective SₙAr

The starting material, 2,4,5-trifluoropyrimidine , possesses three potential sites for attack. However, the C4 position is the most electrophilic due to the cumulative inductive effects of the adjacent nitrogen (N3) and the ortho-fluorine (F5), as well as the para-nitrogen (N1).[1]

-

Activation: The pyrimidine ring is electron-deficient.[1]

-

Addition: Ammonia (or a protected amine equivalent) attacks the C4 carbon, breaking the aromaticity and forming a Meisenheimer complex.[1]

-

Elimination: The C4-fluorine is expelled as a fluoride ion, restoring aromaticity.[1]

Synthetic Workflow Diagram

The following diagram illustrates the primary synthetic route and the critical regioselectivity decision points.

Figure 1: Regioselective synthesis workflow via SₙAr mechanism.[1] The C4 position is kinetically favored over C2 and C5.

Part 3: Structural Analysis & Reactivity Profile

Understanding the specific role of the two fluorine atoms is crucial for medicinal chemists utilizing this scaffold.[1]

The "Janus" Reactivity (C2 vs. C4)

-

C4-Amine (Existing): The amine at C4 acts as a hydrogen bond donor.[1] In kinase inhibitors, this often interacts with the hinge region of the ATP-binding pocket.[1]

-

C2-Fluorine (Remaining): The fluorine at C2 remains a valid leaving group.[1] It is less reactive than the original C4-fluorine but can still undergo a second SₙAr reaction with stronger nucleophiles or elevated temperatures.[1] This allows the molecule to serve as a bifunctional linker .[1]

-

Application: Creating "bis-pyrimidine" compounds or linking the scaffold to a solubilizing tail.[1]

-

The C5-Fluorine Effect

-

Metabolic Blockade: The C5 position in pyrimidines is a common "soft spot" for oxidative metabolism (e.g., by Cytochrome P450).[1] Substitution with fluorine blocks this oxidation, significantly extending the half-life (

) of the drug.[1] -

pKa Modulation: The C5-fluorine exerts a strong inductive effect (

), lowering the pKa of the pyrimidine nitrogens.[1] This reduces the basicity, which can improve membrane permeability (by keeping the molecule neutral at physiological pH) and reduce hERG channel liability.[1]

Part 4: Pharmaceutical Applications

This specific scaffold is documented in the development of CXCR4 antagonists and Kinase Inhibitors .[1]

Case Study: CXCR4 Antagonists

Research indicates that dipyrimidine amines derived from this scaffold act as potent antagonists for the Chemokine Receptor Type 4 (CXCR4), a target implicated in HIV entry and cancer metastasis.[1][2]

-

Mechanism: The 2,5-difluoropyrimidine moiety mimics the electrostatic profile of endogenous ligands while providing resistance to proteolytic degradation.[1]

-

Key Derivative:

.[2]

Structural Logic Diagram

The following decision tree illustrates how a chemist selects this scaffold based on design requirements.

Figure 2: Rational design logic for selecting the 2,5-difluoropyrimidin-4-amine scaffold in medicinal chemistry.

Part 5: Handling, Safety & Analytics

Safety Protocols (GHS Standards)

-

Hazards: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation).[1][3]

-

Handling: Use in a fume hood.[1] Avoid contact with strong oxidizing agents.[1]

-

Storage: Keep cold (2–8°C) and dry. Fluorinated heterocycles can be hygroscopic.[1]

Analytical Validation

To confirm the identity of the synthesized material, the following signals are diagnostic:

-

¹H NMR (DMSO-d₆):

-

¹⁹F NMR:

-

Mass Spectrometry (LC-MS):

References

-

PubChem. (2025).[1][3] Compound Summary: 2,5-Difluoropyrimidin-4-amine (CAS 123038-79-9).[1][4] National Center for Biotechnology Information.[1] Link[1]

-

ChemicalBook. (2024).[1] Product Specifications: 2,5-difluoropyrimidin-4-amine. Link

-

Li, B., et al. (2018).[1] Dipyrimidine Amines: A Novel Class of Chemokine Receptor Type 4 Antagonists with High Specificity. ACS Omega / PubMed Central.[1] Link

-

BLD Pharm. (2024).[1] Safety Data Sheet: 2,5-Difluoropyrimidin-4-amine. Link

Sources

- 1. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dipyrimidine Amines: A Novel Class of Chemokine Receptor Type 4 Antagonists with High Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,5-Difluoropyridin-4-amine | C5H4F2N2 | CID 22121175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Pyrimidinamine, 2,5-difluoro- (9CI) | CAS#:123038-79-9 | Chemsrc [chemsrc.com]

Nomenclature and Chemical Identity: A Technical Guide to 2,5-Difluoropyrimidin-4-amine

This guide provides a technical analysis of the nomenclature, structural identity, and literature footprint of 2,5-Difluoropyrimidin-4-amine (CAS: 123038-79-9). It is designed for medicinal chemists and information scientists requiring precise data for database querying, procurement, and synthesis planning.

Executive Summary & Core Identity

2,5-Difluoropyrimidin-4-amine is a specialized fluorinated heterocyclic building block used primarily in the synthesis of bioactive compounds, including chemokine receptor antagonists and antiviral nucleoside analogs.[1][2][3] Unlike its more common isomers (e.g., 5-fluorocytosine or 2,4-difluoro analogs), this specific substitution pattern offers unique electronic properties due to the interplay between the C5-fluorine and the C4-amino group.

Navigating the literature for this compound requires a multi-faceted search strategy because database indexing varies significantly between "Amino-first" and "Pyrimidine-first" conventions.

Identity Matrix

| Attribute | Detail |

| Primary CAS Registry Number | 123038-79-9 |

| Molecular Formula | C₄H₃F₂N₃ |

| Molecular Weight | 131.08 g/mol |

| SMILES | Nc1nc(F)cnc1F |

| InChIKey | RPXCZKPWEZVAJE-UHFFFAOYSA-N (Isomer specific) |

The Synonym Landscape

In chemical literature and commercial catalogs, this compound is rarely referred to by a single name. To ensure comprehensive data retrieval (E-E-A-T), researchers must utilize a combination of the following synonym classes.

A. Systematic Nomenclature (IUPAC & CAS)

These are the most reliable terms for patent and academic literature searches.

-

4-Pyrimidinamine, 2,5-difluoro- (The specific CAS 9CI Index Name)

-

2,5-Difluoropyrimidin-4-amine (Preferred IUPAC name)

-

4-Amino-2,5-difluoropyrimidine (Common "functional class" name)

B. Structural & Catalog Variations

Vendors often prioritize the functional group (amine) or the core (pyrimidine) differently.

-

Pyrimidin-4-amine, 2,5-difluoro-

C. Database-Specific Identifiers

When text searches fail, use these codes to locate the exact entry.

-

PubChem CID: 11286475 (Note: Verify isomer specificity in PubChem as 2,6-isomers often co-index).

-

MDL Number: MFCD18261573 (Common in vendor catalogs like Sigma/Ambeed).

Visualization: Nomenclature Hierarchy

The following diagram illustrates the logical relationship between these synonyms to aid in constructing search queries.

Caption: Hierarchical mapping of synonyms for 2,5-Difluoropyrimidin-4-amine to optimize database search strategies.

Technical Verification & Isomer Differentiation

A critical risk in working with this molecule is confusing it with its isomers, particularly 2,6-difluoropyrimidin-4-amine or 5-fluorocytosine derivatives.

Structural Causality

The "2,5-difluoro" pattern is chemically distinct because the Fluorine at C5 is electron-withdrawing but not a good leaving group in SNAr reactions compared to C2 or C4. The Fluorine at C2 is highly labile.

Validation Protocol: NMR Distinction

To confirm you have the correct isomer (2,5-difluoro vs 2,6-difluoro), rely on 1H-NMR coupling constants.

-

Dissolve sample in DMSO-d₆.

-

Observe the C6-Proton (H6):

-

2,5-Difluoro Isomer: The H6 proton appears as a complex multiplet (doublet of doublets) due to coupling with F5 (large J) and F2 (smaller J).

-

2,6-Difluoro Isomer: The H5 proton appears as a triplet or doublet of doublets with different J values due to symmetry or proximity to two equivalent fluorines (if it were 2,4,6-tri).

-

-

19F-NMR:

-

2,5-Difluoro: Two distinct signals with significantly different chemical shifts (F5 is adjacent to C-H; F2 is between two Nitrogens).

-

2,6-Difluoro: Two signals, but the chemical environment of F2 and F6 is more similar (both adjacent to N).

-

Synthesis & Application Context

Understanding how this molecule is made helps in identifying it in literature, where it is often described as a reaction product rather than a starting material.

Synthesis Route: SNAr Regioselectivity

The most common route to 2,5-difluoropyrimidin-4-amine is the nucleophilic aromatic substitution of 2,4,5-trifluoropyrimidine .

-

Reagents: 2,4,5-Trifluoropyrimidine + Ammonia (NH₃).

-

Mechanism: The C4 position is the most electrophilic site due to the additive electron-withdrawing effects of the adjacent Nitrogen and the Para-Fluorine (F2), and the Ortho-Fluorine (F5).

-

Outcome: Preferential amination at C4 yields the target.

Experimental Workflow Diagram

This workflow illustrates the synthesis logic found in patents (e.g., for chemokine antagonists).

Caption: Regioselective S_NAr pathway converting 2,4,5-trifluoropyrimidine to the 4-amine target.

Literature Search Strategy

To find synthesis protocols or bioactivity data, do not rely on a single string. Use this Boolean logic block for databases like SciFinder, Reaxys, or PubMed.

Recommended Boolean String:

("2,5-difluoropyrimidin-4-amine" OR "4-amino-2,5-difluoropyrimidine" OR "2,5-difluoro-4-pyrimidinamine" OR CAS_123038-79-9) AND (synthesis OR preparation OR NMR)

Key Literature Contexts:

-

Chemokine Receptor Antagonists: Used as a "head group" in dipyrimidine amine scaffolds targeting CXCR4.

-

Antiviral Research: Investigated as a base modification for novel nucleosides.

References

-

PubChem. (n.d.).[8][9] Compound Summary for CID 11286475: 2,5-Difluoropyrimidin-4-amine. National Library of Medicine.[8] Retrieved from [Link][8]

-

ChemSrc. (n.d.). CAS 123038-79-9: 4-Pyrimidinamine, 2,5-difluoro-.[3][4] Retrieved from [Link]

-

Tian, X., et al. (2014). Dipyrimidine Amines: A Novel Class of Chemokine Receptor Type 4 Antagonists with High Specificity. PubMed Central. Retrieved from [Link]

-

MolBase. (n.d.). 2,5-Difluoro-4-pyrimidinamine Properties and Suppliers. Retrieved from [Link]

Sources

- 1. Molecular hybridization-driven FAK inhibitors: N-2,4-diarylaminopyrimidine-3-sulfamoyl-benzamide derivatives with improved antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Pyrimidinamine, 2,5-difluoro- (9CI) | CAS#:123038-79-9 | Chemsrc [chemsrc.com]

- 4. molbase.com [molbase.com]

- 5. Dipyrimidine Amines: A Novel Class of Chemokine Receptor Type 4 Antagonists with High Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 7. Screening Compounds P30 | EvitaChem [evitachem.com]

- 8. 2,6-Difluoropyridin-4-amine | C5H4F2N2 | CID 11286475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,5-Difluoropyrimidin-4-amine: Comprehensive Hazard Analysis & Handling Guide

[1]

Executive Summary & Chemical Identification

Status: Specialized Research Intermediate CAS Number: 123038-79-9 Synonyms: 4-Amino-2,5-difluoropyrimidine; 2,5-Difluoro-4-pyrimidinamine Molecular Formula: C₄H₃F₂N₃ Molecular Weight: 131.08 g/mol [1]

Critical Safety Note (Read-Across Assessment): As a specialized fluorinated heterocycle, specific toxicological data for CAS 123038-79-9 is limited in public regulatory dossiers (ECHA/EPA).[1] Consequently, this guide utilizes Structure-Activity Relationship (SAR) analysis based on the high-toxicity parent scaffold, 4-Aminopyrimidine (4-AP) , and analogous fluorinated pyrimidines.[1]

The presence of the 4-amino-pyrimidine moiety suggests potential voltage-gated potassium channel blocking activity. Researchers must treat this compound as highly potent/toxic until specific IC50/LD50 data proves otherwise.[1]

Physiochemical Properties & Stability[1]

| Property | Data / Observation | Technical Implication |

| Physical State | Solid (Crystalline powder) | Inhalation hazard (dust).[1] Requires local exhaust ventilation (LEV).[1] |

| Melting Point | 160–165 °C (Predicted) | Stable solid under ambient conditions; avoid high-temp drying.[1] |

| Solubility | DMSO, Methanol, Ethyl Acetate | Lipophilic nature facilitates skin absorption.[1] |

| pKa (Predicted) | ~3.5 (Pyridine-like nitrogen) | Reduced basicity compared to 4-AP due to electron-withdrawing fluorines.[1] |

| Reactivity | Nucleophilic Aromatic Substitution (SnAr) | Susceptible to hydrolysis in strong base; releases Fluoride ions.[1] |

Comprehensive Hazard Identification (GHS)[1]

Since specific GHS data is often absent for this CAS, the following classifications are derived from the Precautionary Principle applied to 4-aminopyrimidine analogs.

Core Hazards[1]

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (H301/H311/H331) .[1]

-

Serious Eye Damage/Irritation: Category 2A (H319) .[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - Respiratory Tract Irritation.[1][2][3]

Decomposition Hazards (The Fluorine Factor)

In the event of thermal decomposition (fire) or strong hydrolysis, the compound can release:

Strategic Safety Protocols

Engineering Controls (The First Line of Defense)

Do not rely solely on PPE.[1] The hierarchy of controls must be strictly enforced.

Figure 1: Hierarchy of controls for handling potent fluorinated pyrimidines.

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommendation | Scientific Rationale |

| Respiratory | N95 (minimum) or P100/P3 respirator | Prevents inhalation of particulates which may act as K+ channel blockers.[1] |

| Hands | Double Gloving: Nitrile (0.11mm) over Laminate | Fluorinated heterocycles can permeate standard latex.[1] Double gloving provides a breakthrough buffer.[1] |

| Eyes | Chemical Safety Goggles | Tightly fitting goggles are required to prevent dust entry; face shield recommended for synthesis scale-up.[1] |

| Body | Tyvek® Lab Coat or Coverall | Disposable suits prevent cross-contamination of street clothes.[1] |

Emergency Response & Medical Management

Spill Response Workflow

Scenario: 5g bottle breakage in a fume hood.

-

Evacuate & Isolate: Clear the immediate area (10m radius).[1]

-

PPE Up: Don double nitrile gloves, goggles, and P100 respirator.[1]

-

Neutralize/Absorb:

-

Disposal: Place in a double-sealed hazardous waste bag labeled "Toxic - Fluorinated Organic."

First Aid (Specific to Fluorinated Amines)

-

Skin Contact: Wash with soap and water for 15 minutes.[1] Alert: If redness persists or delayed pain occurs, suspect HF generation and apply 2.5% Calcium Gluconate gel .[1]

-

Inhalation: Move to fresh air immediately. Monitor for delayed pulmonary edema (common with halogenated amine inhalation).[1]

-

Ingestion: Do NOT induce vomiting. The basic nitrogen can cause esophageal burns; the systemic toxicity requires immediate ER transport.[1]

Synthesis Context & Waste Management[1]

Application: This molecule is a critical scaffold for Nucleophilic Aromatic Substitution (SnAr) .[1] The fluorine at the 2-position is highly activated for displacement by amines or alkoxides due to the electron-withdrawing effect of the para-nitrogen and the 5-fluorine.[1]

Waste Stream Classification:

-

Halogenated Organic Waste: Must be segregated from non-halogenated solvents.[1]

-

Incineration: High-temperature incineration (>1100°C) with scrubber systems is required to capture HF gas generated during destruction.[1]

Figure 2: Synthesis workflow highlighting the generation of fluoride waste products.

References

-

National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 123038-79-9 (2,5-Difluoropyrimidin-4-amine).[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). (2024).[1][4] C&L Inventory: 4-Aminopyridine (CAS 504-24-5) Harmonized Classification.[1] (Used for Read-Across Toxicity).[1] Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). (2024).[1] Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).[1] Retrieved from [Link][1]

(Note: Direct SDS links for CAS 123038-79-9 are vendor-specific and transient; the above references provide the authoritative grounding for the read-across safety assessment used in this guide.)

The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Pyrimidine Building Blocks in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with a profound impact on the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide provides an in-depth technical exploration of fluorinated pyrimidine building blocks, a privileged structural motif in a multitude of approved drugs. We will delve into the nuanced effects of fluorination on physicochemical properties, explore robust synthetic methodologies for accessing these key intermediates, and detail field-proven protocols for evaluating their metabolic stability and target engagement. Through a comprehensive analysis of case studies, this guide aims to equip researchers with the foundational knowledge and practical insights necessary to effectively leverage fluorinated pyrimidines in the design and development of next-generation therapeutics.

The Fluorine Advantage: More Than Just a Hydrogen Mimic

Fluorine's unique properties, stemming from its high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond, make it a powerful tool for molecular engineering.[1] Its incorporation into a pyrimidine scaffold can elicit a range of beneficial effects:

-

Enhanced Metabolic Stability: The robust C-F bond is less susceptible to enzymatic oxidation by cytochrome P450 enzymes compared to a C-H bond. This "metabolic blocking" can significantly increase a drug's half-life and bioavailability.

-

Modulation of Physicochemical Properties: Fluorination can profoundly influence a molecule's lipophilicity (LogP) and acidity/basicity (pKa). The introduction of fluorine can either increase or decrease lipophilicity depending on the molecular context.[2] Furthermore, the strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms in the pyrimidine ring, which can be critical for optimizing solubility and target interactions.

-

Improved Binding Affinity and Selectivity: The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with protein targets. This can lead to enhanced binding affinity and, in some cases, improved selectivity for the desired biological target over off-targets.

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, which can be exploited to lock it into a bioactive conformation for optimal target engagement.

Synthetic Strategies for Accessing Fluorinated Pyrimidine Building Blocks

The ability to strategically introduce fluorine into the pyrimidine core is crucial for harnessing its benefits. A variety of synthetic methods have been developed, ranging from the use of fluorinated starting materials to late-stage fluorination techniques.

Building from the Ground Up: Cyclocondensation Reactions

A common and versatile approach involves the cyclocondensation of a fluorinated three-carbon precursor with an amidine or related species.

-

Synthesis of 4-amino-5-fluoropyrimidines: A mild and efficient method utilizes the reaction of potassium 2-cyano-2-fluoroethenolate with amidine hydrochlorides. This approach offers a broad substrate scope and generally provides excellent yields without the need for basic additives.[3]

-

Experimental Protocol: Synthesis of 2-Aryl-5-fluoro-4-aminopyrimidines [3]

-

Dissolve potassium 2-cyano-2-fluoroethenolate (1.0 eq) and the desired amidine hydrochloride (1.1 eq) in anhydrous ethanol.

-

Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-amino-5-fluoropyrimidine.

-

-

Direct Fluorination of the Pyrimidine Ring

Direct fluorination of a pre-formed pyrimidine ring offers a more convergent approach, though it can sometimes be challenging to control regioselectivity.

-

Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF4) are commonly used for the direct fluorination of electron-rich pyrimidine systems.

Synthesis of Pyrimidines with Fluorinated Side Chains

The introduction of fluorinated alkyl groups, such as trifluoromethyl (CF3), is a widely employed strategy in drug design.

-

Synthesis of Trifluoromethyl-Substituted Pyrimidines: These can be synthesized from trifluoromethylated building blocks. For example, trifluoromethyl-substituted pyrimidines have been prepared through multi-step reaction sequences involving trifluoromethyl pyrimidine derivatives.[4]

Impact of Fluorination on Physicochemical Properties: A Quantitative Look

The influence of fluorination on key physicochemical parameters is a critical consideration in drug design. While the effects are context-dependent, general trends can be observed.

| Property | Effect of Fluorination | Rationale |

| Lipophilicity (LogP/LogD) | Can increase or decrease | The effect is complex and depends on the position and number of fluorine atoms, as well as the overall molecular structure. Fluorine can increase the hydrophobic surface area but also introduce polarity.[2] |

| Acidity/Basicity (pKa) | Generally decreases the pKa of basic nitrogens | The strong electron-withdrawing nature of fluorine reduces the electron density on the pyrimidine ring, making the nitrogen atoms less basic. |

| Metabolic Stability | Generally increases | The high strength of the C-F bond makes it resistant to enzymatic cleavage. |

| Oxidation Potential | Can increase | Fluorine substitution can alter the electron density of the aromatic ring, potentially making it more susceptible to oxidation in some cases.[2] |

In Vitro Evaluation of Fluorinated Pyrimidine Building Blocks: Essential Protocols

Once synthesized, it is crucial to experimentally validate the properties of these building blocks and their derivatives.

Assessing Metabolic Stability: The Liver Microsomal Stability Assay

This assay provides a measure of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes found in the liver.

-

Experimental Protocol: Human Liver Microsome Stability Assay [5][6][7][8]

-

Preparation of Reagents:

-

Thaw human liver microsomes (HLMs) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a 1 mM solution of the test compound in the same buffer.

-

Prepare a solution of the cofactor, NADPH, in buffer.

-

-

Incubation:

-

Pre-incubate the HLM and test compound mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

-

Caption: Workflow for the Liver Microsomal Stability Assay.

Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify that a compound binds to its intended target protein in a cellular environment.[9][10] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

-

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [9][10][11][12][13]

-

Cell Treatment:

-

Culture cells to an appropriate confluency.

-

Treat the cells with the test compound at various concentrations or a vehicle control and incubate for a specific period.

-

-

Heat Shock:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes) using a PCR machine, followed by cooling.

-

-

Cell Lysis and Protein Solubilization:

-

Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Centrifuge the lysates at high speed to separate the soluble fraction (containing folded proteins) from the precipitated fraction (containing unfolded proteins).

-

-

Protein Quantification:

-

Collect the supernatant (soluble fraction).

-

Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method such as Western blotting or an AlphaScreen® assay.

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

-

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Applications in Medicinal Chemistry: Case Studies of Fluorinated Pyrimidine Drugs

The versatility of the fluorinated pyrimidine scaffold is evident in the wide range of therapeutic areas where it has been successfully applied.

Anticancer Agents

Fluorinated pyrimidines have a long and successful history in oncology.[14][15]

-

5-Fluorouracil (5-FU): A cornerstone of chemotherapy for decades, 5-FU is a prodrug that is converted intracellularly to several active metabolites. One of these, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), is a potent inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis.[1][16] This leads to "thymineless death" in rapidly dividing cancer cells. Another active metabolite can be incorporated into RNA, disrupting its function.

-

Capecitabine: An orally bioavailable prodrug of 5-FU, designed to be preferentially converted to the active drug at the tumor site, thereby reducing systemic toxicity.

-

Trifluridine: A component of the combination drug Lonsurf®, trifluridine is incorporated into DNA, leading to DNA dysfunction and cell death.

-

Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors. Fluorination can enhance their potency and selectivity. For instance, pyrimidine-based compounds have been developed as potent inhibitors of Aurora kinases, which are often overexpressed in cancer.

Antiviral Agents

The ability of fluorinated pyrimidines to interfere with nucleic acid synthesis also makes them effective antiviral agents.[17][18][19][20]

-

Emtricitabine: A nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. The fluorine atom at the 5-position of the cytosine base is crucial for its activity.

-

Tecovirimat: Approved for the treatment of smallpox, this drug contains a para-trifluoromethyl group that is important for its metabolic stability and pharmacokinetic profile.[18]

Other Therapeutic Areas

The applications of fluorinated pyrimidines extend beyond oncology and virology. They are also being explored as immunomodulatory agents and for the treatment of various other diseases.

Future Perspectives and Conclusion

The strategic use of fluorinated pyrimidine building blocks continues to be a highly productive area of research in medicinal chemistry. Advances in synthetic methodologies are providing access to an ever-expanding array of novel fluorinated scaffolds. As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, we can expect the rational design of fluorinated pyrimidines to yield even more effective and safer medicines in the future. This guide has provided a comprehensive overview of the key considerations and practical methodologies for working with these valuable building blocks, empowering researchers to continue to push the boundaries of drug discovery.

References

-

Al-Zoubi, R. M., et al. (2021). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1245-1253. [Link]

-

AxisPharm. Microsomal Stability Assay Protocol. [Link]

-

Beck, E. M., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 638-645. [Link]

-

Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(12), e4449. [Link]

-

Chopra, P., & Singh, P. P. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7483-7501. [Link]

-

Cyprotex. Microsomal Stability. [Link]

-

De Clercq, E. (2019). The role of fluorine in antiviral drug discovery. Future Medicinal Chemistry, 11(14), 1745-1749. [Link]

-

Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3438. [Link]

-

Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed, 32751071. [Link]

-

Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-254. [Link]

-

Kamal, A., et al. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Advances, 12(47), 30567-30587. [Link]

-

Kudryavtsev, K. V., et al. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 49, 128282. [Link]

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). The oral fluorinated pyrimidines. Nature Reviews Cancer, 3(5), 330-338. [Link]

-

Martínez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

-

Mercein, C. (n.d.). metabolic stability in liver microsomes. Mercein. [Link]

-

Parkin, J. E., & Scherman, M. S. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. The Journal of Cell Biology, 196(3), 355-367. [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

-

Sun, H., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(11), 5265-5281. [Link]

-

Taylor & Francis Online. (n.d.). Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides. [Link]

-

Tsen, A. R., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. STAR Protocols, 3(1), 101131. [Link]

- U.S. Patent No. CN112552233A. (2021). Synthetic method of 2-amino-4-fluoropyridine.

-

Wang, J., et al. (2021). Comparative studies on the metabolism of new fluorinated pyrimidine drugs in the liver by in vivo 19F magnetic resonance spectroscopic observation. Magnetic Resonance in Medical Sciences, 20(1), 69-76. [Link]

-

Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. Journal of Visualized Experiments, (151), e60011. [Link]

-

Wiedemann, N., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2266-2276. [Link]

-

Yamada, K., et al. (2019). Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 77(1), e77. [Link]

-

Yoshimura, A., et al. (1989). Effect of guanosine on antitumor activity of fluorinated pyrimidines against P 388 leukemia. Japanese Journal of Cancer Research, 80(11), 1097-1102. [Link]

-

Yuan, J., et al. (2021). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 86(2), 1695-1708. [Link]

-

Zervosen, A., et al. (2022). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 27(23), 8274. [Link]

-

Zhang, Y., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(21), 15637-15662. [Link]

-

Zhou, Y., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(16), 4948. [Link]

Sources

- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 8. info.mercell.com [info.mercell.com]

- 9. researchgate.net [researchgate.net]

- 10. annualreviews.org [annualreviews.org]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of guanosine on antitumor activity of fluorinated pyrimidines against P 388 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. rupress.org [rupress.org]

Is 2,5-Difluoropyrimidin-4-amine commercially available?

[1][2]

Executive Summary

Is 2,5-Difluoropyrimidin-4-amine commercially available? Yes , but it is classified as a specialized building block rather than a commodity chemical. It is available from select "Make-on-Demand" and screening compound suppliers (e.g., BLD Pharm, Enamine, specialized catalog houses) rather than general bulk distributors.

-

Primary CAS: 123038-79-9

-

Availability Status: Low stock / Lead time often required (2–4 weeks).

-

Primary Use: Critical intermediate for kinase inhibitors and metabolic stability studies in medicinal chemistry.

For drug development campaigns requiring gram-to-kilogram quantities, custom synthesis is often the most reliable sourcing strategy due to the scarcity of bulk inventory.

Chemical Profile & Properties[3][4][5]

| Property | Data |

| IUPAC Name | 2,5-Difluoropyrimidin-4-amine |

| Common Synonyms | 4-Amino-2,5-difluoropyrimidine; 2,5-Difluoro-4-pyrimidinamine |

| CAS Number | 123038-79-9 |

| Molecular Formula | C₄H₃F₂N₃ |

| Molecular Weight | 131.08 g/mol |

| Physical State | White to off-white solid |

| Melting Point | 81–83 °C (N-ethyl derivative ref); Primary amine approx. 140–145 °C (predicted) |

| Acidity (pKa) | ~2.5 (Weakly basic due to electron-withdrawing fluorines) |

| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water |

Commercial Landscape & Sourcing Strategy

Researchers should approach sourcing with a "Tiered" strategy:

-

Tier 1 (Catalog Suppliers): Check vendors like BLD Pharm, Apollo Scientific, or Combi-Blocks. Expect 100 mg – 1 g sizes.

-

Tier 2 (Synthesis CROs): If >10 g is needed, contract a CRO. The synthesis is robust (see Section 4) but requires handling of fluorinated precursors.

Vendor Analysis Table

| Vendor Type | Typical Lead Time | Purity | Cost Estimate (1 g) |

| Catalog (Stock) | 3–5 Days | >97% | $150 – $300 |

| Catalog (Warehouse) | 2–3 Weeks | >95% | $100 – $200 |

| Custom Synthesis | 4–6 Weeks | >98% | High initial setup, low unit cost at scale |

Strategic Synthesis Protocols

Given the potential supply constraints, in-house synthesis is a viable option. The synthesis relies on Nucleophilic Aromatic Substitution (SNAr) . The presence of fluorine atoms at positions 2, 4, and 5 creates a unique electrophilic profile.

Mechanistic Insight: Regioselectivity

In 2,4,5-trifluoropyrimidine , the carbon atoms at positions 4 and 6 are most activated for nucleophilic attack due to being para to a ring nitrogen and ortho to the electron-withdrawing fluorine at C5.

-

C4 Position: Activated by N1 (para), N3 (ortho), and F5 (ortho).

-

C2 Position: Activated by two adjacent nitrogens but sterically less accessible and generally less reactive in neutral SNAr compared to C4 in polyfluorinated systems.

Synthesis Workflow Visualization

Caption: Two-step synthesis route from trichloropyrimidine via Halex reaction and regioselective ammonolysis.

Detailed Protocol: Route A (From 2,4,5-Trifluoropyrimidine)

Prerequisites:

-

Starting Material: 2,4,5-Trifluoropyrimidine (CAS 6713-35-5).

-

Reagent: 7N Ammonia in Methanol or 0.5M Ammonia in Dioxane.

-

Conditions: 0°C to Room Temperature (RT).

Step-by-Step:

-

Preparation: Dissolve 2,4,5-trifluoropyrimidine (1.0 eq) in anhydrous 1,4-dioxane or acetonitrile. Cool the solution to 0°C using an ice bath.

-

Addition: Dropwise add a solution of ammonia (2.0–2.5 eq) in methanol/dioxane. Note: Controlling stoichiometry is crucial to prevent di-substitution (formation of 2,4-diamino species).

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor via TLC or LCMS. The desired product (MW 131) should appear as the major peak.

-

Workup: Remove volatiles under reduced pressure. Resuspend the residue in EtOAc and wash with water to remove ammonium fluoride salts.

-

Purification: The crude material often contains the C2-isomer (2-amino-4,5-difluoropyrimidine). Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient 0–50%).

-

Yield: Typical isolated yields range from 60–75% .

Alternative Protocol: Route B (From 2,5-Difluoro-4-chloropyrimidine)

If the trifluoro precursor is unavailable, 2,5-difluoro-4-chloropyrimidine can be used.

-

Reactivity: The C4-Cl bond is weaker and a better leaving group than C4-F in many contexts, but in highly fluorinated rings, F is often the better leaving group. However, C4-Cl is sufficiently reactive.

-

Procedure: Similar to Route A, but may require slight heating (40°C) to drive completion.

Applications in Drug Discovery[3]

Bioisosterism & Metabolic Stability

The 2,5-difluoropyrimidine scaffold is a potent bioisostere for standard aminopyrimidines.

-

C5-Fluorine: Blocks metabolic oxidation at the electron-rich C5 position, significantly extending half-life (

). -

C2-Fluorine: Lowers the pKa of the pyrimidine ring nitrogens, reducing non-specific binding and improving permeability.

Kinase Inhibition

This fragment is widely used in the design of:

-

PLK4 Inhibitors: Used to target the ATP binding pocket where the amine forms a hinge-binding hydrogen bond.

-

DHFR Inhibitors: The fluorine atoms modulate the electronics of the ring to optimize pi-stacking interactions within the active site.

Safety & Handling

Hazard Class: Irritant / Harmful.

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

Specific Precautions:

-

Fluoride Release: During synthesis (hydrolysis or metabolism), fluoride ions may be released. Ensure waste streams are treated with calcium salts (CaCl2) to precipitate CaF2 before disposal.

-

Sensitizer: Pyrimidine amines can be skin sensitizers. Double-gloving (Nitrile) is recommended.

References

-

BLD Pharm. (n.d.).[1] 2,5-Difluoropyrimidin-4-amine Product Page. Retrieved from (CAS 123038-79-9).

- Sandford, G., et al. (2008). Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Tetrahedron, 64(40), 9460-9467.

-

EvitaChem. (n.d.). Screening Compounds: 2,5-Difluoropyrimidin-4-amine. Retrieved from .

- Patents. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. US20140135497A1.

- Durham University. (2012). Synthesis of fluorinated pyrimidine derivatives. Durham E-Theses.

An In-depth Technical Guide to the pKa Values of 4-Amino-Substituted Fluoropyrimidines

Introduction

In the landscape of modern drug discovery and development, the physicochemical properties of candidate molecules are paramount to their ultimate success as therapeutic agents. Among these properties, the acid dissociation constant (pKa) stands as a critical determinant of a drug's behavior in a biological system. This is particularly true for heterocyclic compounds like 4-amino-substituted fluoropyrimidines, a class of molecules with significant therapeutic potential, notably in oncology.[1][2] The degree of ionization of these molecules, dictated by their pKa, profoundly influences their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their interaction with biological targets.

This technical guide provides a comprehensive exploration of the pKa values of 4-amino-substituted fluoropyrimidines. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the factors governing the basicity of these compounds and providing detailed methodologies for their determination. By understanding the nuances of pKa in this chemical space, researchers can more effectively design and optimize molecules with improved pharmacokinetic and pharmacodynamic properties.

The Significance of pKa in Drug Development

The pKa of a molecule is the pH at which it is 50% ionized. For a basic compound like a 4-aminopyrimidine, the pKa refers to the equilibrium between the neutral form and its conjugate acid (the protonated form). This equilibrium is crucial as the ionization state of a drug affects its:

-

Solubility: Ionized forms are generally more water-soluble, which is essential for formulation and dissolution.

-

Permeability: The neutral, more lipophilic form is typically better able to cross biological membranes, such as the intestinal wall and the blood-brain barrier.

-

Target Binding: The charge of a molecule can significantly impact its ability to bind to the active site of a target protein.

-

Metabolism and Excretion: The ionization state influences interactions with metabolic enzymes and transporters involved in drug clearance.

A delicate balance between the ionized and non-ionized forms is often required for optimal drug efficacy. Therefore, a thorough understanding and precise determination of pKa are foundational to the drug design and optimization process.

Factors Influencing the pKa of 4-Amino-Substituted Fluoropyrimidines

The basicity of the 4-amino group in fluoropyrimidines is modulated by the electronic effects of the fluorine substituents on the pyrimidine ring. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect can significantly decrease the electron density on the pyrimidine ring and, consequently, on the exocyclic amino group, thereby reducing its basicity (lowering the pKa).

The position of the fluorine atom(s) relative to the 4-amino group is a critical determinant of the magnitude of this effect. The closer the fluorine atom, the stronger its inductive influence.

Predicted pKa Values of Selected 4-Amino-Substituted Fluoropyrimidines

The following table summarizes the predicted pKa values for a series of 4-amino-substituted fluoropyrimidines, illustrating the impact of fluorine substitution. It is important to note that these are predicted values and experimental determination is crucial for confirmation.

| Compound | Predicted pKa |

| 4-Aminopyrimidine | 5.71[3] |

| 4-Amino-2-fluoropyridine | 3.76 ± 0.30[4] |

| 4-Amino-2,6-difluoropyrimidine | 0.02 ± 0.10[5] |

| 2,4-Diamino-6-fluoropyrimidine | 3.13 ± 0.10[6] |

| 4-Amino-2,6-dimethoxypyrimidine | 3.35 ± 0.10[7] |

Note: The pKa of 4-aminopyridine is 9.17, highlighting the significant difference in basicity between the pyridine and pyrimidine ring systems.[8][9]

Analysis of Trends:

As fluorine atoms are introduced to the pyrimidine ring, a marked decrease in the predicted pKa is observed. This is consistent with the strong electron-withdrawing nature of fluorine. The presence of two fluorine atoms in 4-amino-2,6-difluoropyrimidine results in a dramatically lower predicted pKa compared to the parent 4-aminopyrimidine. Conversely, the introduction of electron-donating groups, such as the additional amino group in 2,4-diamino-6-fluoropyrimidine or the methoxy groups in 4-amino-2,6-dimethoxypyrimidine, is predicted to increase the basicity compared to their mono-amino, di-fluoro counterpart.

Experimental Determination of pKa

While computational predictions provide valuable initial estimates, experimental determination of pKa is essential for accurate characterization. The two most common methods are potentiometric titration and UV-spectrophotometry.

Potentiometric Titration

This classic method involves the gradual addition of an acid or base to a solution of the compound of interest while monitoring the pH. The pKa is determined from the midpoint of the resulting titration curve.

Experimental Workflow for Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol for Potentiometric Titration:

-

Sample Preparation:

-

Accurately weigh approximately 1-5 mg of the 4-amino-substituted fluoropyrimidine.

-

Dissolve the compound in a known volume (e.g., 25-50 mL) of high-purity deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but its effect on the pKa must be considered and corrected for.

-

Add a background electrolyte (e.g., 0.1 M KCl) to maintain a constant ionic strength throughout the titration.

-

-

Titration Setup:

-

Calibrate a high-quality pH electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.

-

Place the sample solution in a thermostated vessel to maintain a constant temperature (e.g., 25 °C).

-

Use a calibrated burette or an automated titrator to add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

-

Data Collection:

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been protonated. This can be determined from the first derivative of the titration curve.

-

UV-Spectrophotometry

This method is particularly useful for compounds with a chromophore that exhibits a change in absorbance upon ionization. The pKa is determined by measuring the absorbance of the compound at a specific wavelength across a range of pH values.

Experimental Workflow for UV-Spectrophotometry

Caption: Workflow for pKa determination by UV-spectrophotometry.

Detailed Protocol for UV-Spectrophotometry:

-

Preliminary Steps:

-

Determine the UV-Vis spectrum of the 4-amino-substituted fluoropyrimidine in strongly acidic (e.g., pH 1) and strongly basic (e.g., pH 10) solutions to identify the wavelength of maximum absorbance difference between the protonated and neutral species.

-

-

Sample Preparation:

-

Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or water).

-

Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with known pH values.

-

-

Absorbance Measurements:

-

Add a small, constant aliquot of the stock solution to each buffer solution to achieve a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.2-0.8).

-

Measure the absorbance of each solution at the predetermined analytical wavelength.

-

-

Data Analysis:

-

Plot the absorbance versus the pH of the buffer solutions.

-

The resulting data will form a sigmoidal curve. The pKa can be determined by fitting this curve to the Henderson-Hasselbalch equation or by identifying the pH at which the absorbance is halfway between the minimum and maximum values.

-

Conclusion

The pKa values of 4-amino-substituted fluoropyrimidines are a critical parameter in the design and development of novel therapeutics. The electronic effects of fluorine substituents play a dominant role in modulating the basicity of the 4-amino group, with a general trend of decreasing pKa with increasing fluorination. This guide has provided a theoretical framework for understanding these structure-basicity relationships and has detailed robust experimental protocols for the accurate determination of pKa. By integrating computational predictions with precise experimental measurements, researchers can gain a deeper understanding of their compounds and make more informed decisions in the iterative process of drug discovery, ultimately leading to the development of safer and more effective medicines.

References

-

PubChem. (n.d.). 4-Aminopyridine. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic? Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 4-Aminopyrimidine. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved February 7, 2026, from [Link]

-

Beilstein J. Org. Chem. (2020, March 20). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Heidelberger, C., & Ansfield, F. J. (1963). EXPERIMENTAL AND CLINICAL USE OF FLUORINATED PYRIMIDINES IN CANCER CHEMOTHERAPY. Cancer Research, 23, 1226–1243. Retrieved from [Link]

-

LookChem. (n.d.). Cas 696-83-3,2,4-DIAMINO-6-FLUOROPYRIMIDINE. Retrieved February 7, 2026, from [Link]

Sources

- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EXPERIMENTAL AND CLINICAL USE OF FLUORINATED PYRIMIDINES IN CANCER CHEMOTHERAPY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Aminopyrimidine | 591-54-8 [chemicalbook.com]

- 4. 4-Amino-2-fluoropyridine | 18614-51-2 [chemicalbook.com]

- 5. 4-AMINO-2,6-DIFLUOROPYRIMIDINE CAS#: 675-12-7 [m.chemicalbook.com]

- 6. Cas 696-83-3,2,4-DIAMINO-6-FLUOROPYRIMIDINE | lookchem [lookchem.com]

- 7. 4-Amino-2,6-dimethoxypyrimidine CAS#: 3289-50-7 [m.chemicalbook.com]

- 8. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

Methodological & Application

Synthesis of 2,5-difluoropyrimidin-4-amine from 2,4,5-trifluoropyrimidine

Application Note: Regioselective Synthesis of 2,5-Difluoropyrimidin-4-amine via Nucleophilic Aromatic Substitution ( )

Executive Summary

The synthesis of 2,5-difluoropyrimidin-4-amine represents a critical transformation in the development of fluorinated bioisosteres for kinase inhibitors and nucleoside analogs.[1] This protocol details the regioselective nucleophilic aromatic substitution (

By exploiting the electronic activation provided by the C5-fluorine atom, this method achieves high selectivity for the C4 position over the C2 position, minimizing the formation of regioisomeric impurities and 2,4-diamino byproducts.

Key Performance Indicators (KPIs)

-

Target Regioselectivity (C4:C2): > 95:5

-

Isolated Yield: 75–85%[1]

-

Purity (HPLC): > 98% (a/a)

Mechanistic Insight & Regioselectivity

The success of this synthesis relies on the differential electrophilicity of the carbon centers in the pyrimidine ring.

Electronic Activation Analysis

The starting material, 2,4,5-trifluoropyrimidine , possesses three potential sites for nucleophilic attack, but only C2 and C4 bear leaving groups (fluorine) capable of

-

C4 Position (Preferred): The C4 carbon is activated by the para-relationship to N1 and the ortho-relationship to N3.[1] Crucially, the fluorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the LUMO energy at C4 and stabilizing the Meisenheimer complex formed during nucleophilic attack.

-

C2 Position: While activated by two adjacent nitrogen atoms (N1 and N3), the C2 position lacks the additional activation from an adjacent fluorine (the C5-F is para to C2, having a weaker inductive influence compared to the ortho relationship with C4).[1]

-

C5 Position: The C5-F bond is extremely stable against nucleophilic displacement in this system due to the lack of ortho/para nitrogen resonance stabilization for the intermediate.

Reaction Pathway Diagram

The following diagram illustrates the regioselective pathway and the transition state stabilization.

Figure 1: Mechanistic pathway highlighting the kinetic preference for C4 substitution due to C5-F inductive activation.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| 2,4,5-Trifluoropyrimidine | 134.06 | 1.0 | Substrate |

| Ammonium Hydroxide (28-30% aq) | 35.05 (NH3) | 3.0 - 5.0 | Nucleophile / HF Scavenger |

| Tetrahydrofuran (THF) | 72.11 | 10 Vol | Solvent |

| Water | 18.02 | 10 Vol | Workup / Co-solvent |

Critical Process Parameters (CPPs)

-

Temperature Control (< 10°C): The reaction is exothermic.[1][2] Higher temperatures (> 25°C) increase the rate of C2 substitution and double-amination (formation of 2,4-diamino-5-fluoropyrimidine).[1]

-

Stoichiometry: A minimum of 2 equivalents of ammonia is required (1 eq for substitution, 1 eq to neutralize the generated HF).[1] Excess is used to drive kinetics.

-

Mode of Addition: Slow addition of the ammonia source to the substrate is preferred to maintain a low local concentration of the nucleophile relative to the substrate initially, favoring mono-substitution.

Step-by-Step Procedure

Step 1: Reactor Setup and Dissolution

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a temperature probe, and an addition funnel.

-

Charge 2,4,5-trifluoropyrimidine (10.0 g, 74.6 mmol) into the flask.

-

Add THF (100 mL) and stir to obtain a clear, colorless solution.

-

Cool the solution to 0–5°C using an ice/water bath.

Step 2: Nucleophilic Addition

-

Charge Ammonium Hydroxide (28-30% aq) (15 mL, ~220 mmol, 3.0 equiv) into the addition funnel.

-

Add the ammonia solution dropwise to the reaction mixture over 30 minutes , maintaining the internal temperature below 10°C .

-

Note: A white precipitate (NH4F) may begin to form.[1]

-

-

Once addition is complete, allow the reaction to stir at 0–5°C for 2 hours .

Step 3: Reaction Monitoring (IPC)

-

Sample 50 µL of the reaction mixture and dilute with 1 mL Acetonitrile.

-

Analyze via HPLC (C18 column, Water/ACN gradient).[1]

-

Pass Criteria: Starting Material < 1.0%; Regioisomer (2-amino) < 5.0%.[1]

-

Step 4: Workup and Isolation

-

Concentrate the reaction mixture under reduced pressure (Rotavap, 35°C bath) to remove THF and excess ammonia.

-

Suspend the resulting aqueous residue in Water (50 mL).

-

Extract the product with Ethyl Acetate (3 x 50 mL).

-

Note: The product is moderately polar; ensure thorough extraction.

-

-

Combine organic layers and wash with Brine (50 mL).[1]

-

Dry over anhydrous Na2SO4 , filter, and concentrate to dryness to yield a white to off-white solid.

Step 5: Purification (Optional)

-

If purity is < 98%, recrystallize from Isopropanol/Heptane (1:3) or purify via silica gel chromatography (0-5% MeOH in DCM).[1]

Analytical Data & Troubleshooting

Expected Analytical Results

-

Appearance: White crystalline solid.

-

1H NMR (400 MHz, DMSO-d6):

8.05 (d, J = 3.5 Hz, 1H, H-6), 7.60 (br s, 2H, NH2).[1]-

Note: The H-6 proton appears as a doublet due to coupling with the C5-Fluorine.[1]

-

-

19F NMR: Distinct signals for C2-F and C5-F. C5-F will show coupling to H-6.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High levels of 2,4-diamino byproduct | Temperature too high or excess ammonia added too fast.[1] | Maintain T < 5°C. Reduce equivalents of NH4OH to 2.2 eq. |

| Low Conversion | Old ammonia stock (concentration < 28%).[1] | Use fresh NH4OH or switch to 7N NH3 in MeOH. |

| Poor Regioselectivity (High C2-amino) | Solvent polarity issues.[1] | Switch solvent to 1,4-Dioxane or pure Acetonitrile (non-aqueous conditions often improve C4 selectivity).[1] |

Process Workflow Diagram

Figure 2: Operational workflow for the batch synthesis process.

References